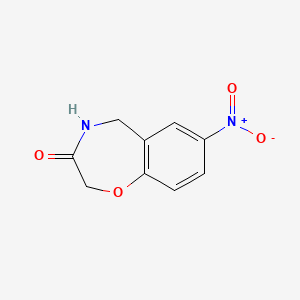![molecular formula C14H12FN5OS2 B5512492 2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)
2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of related compounds involves multi-step reactions including N-acylation, cyclization under alkali or acidic conditions, and microwave-assisted processes for the efficient formation of the target molecule. The regioselective synthesis strategies utilize intermediate compounds effectively, leading to the formation of triazole and thiazole derivatives (Dengale et al., 2019), (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis Molecular structure determinations, often utilizing X-ray diffraction and spectroscopic techniques, reveal critical insights into the geometrical and electronic structure of related compounds. Structural elucidations indicate significant interaction patterns, including hydrogen bonding and π-π interactions, which are crucial for understanding the compound's reactivity and physical properties (Gündoğdu et al., 2017), (Khan et al., 2009).
Chemical Reactions and Properties The synthesized compounds exhibit a range of chemical reactions including cyclocondensation, Fries rearrangement, and interaction with haloalkanes. These reactions are pivotal for the modification and derivatization of the core structure, leading to compounds with varying chemical properties and potential biological activities (Hotsulia & Fedotov, 2019), (Raj & Narayana, 2006).
Physical Properties Analysis The physical properties such as solubility, melting points, and crystalline structure are directly influenced by the molecular architecture. The intramolecular and intermolecular interactions observed in the crystal structure analysis provide insights into the stability and solubility characteristics of these compounds (Dong et al., 2002), (Gündoğdu et al., 2019).
Chemical Properties Analysis The chemical properties, including reactivity towards various functional groups, the stability of the compounds under different conditions, and their behavior in the presence of catalysts or solvents, are crucial for understanding the compound's potential applications and handling requirements. Theoretical studies and experimental findings together contribute to a comprehensive understanding of these properties (Moreno-Fuquen et al., 2019), (Dengale et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization:
- Compounds similar to the one have been synthesized and structurally characterized. For instance, 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and related compounds were synthesized, and their crystal structures determined by single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antitumor Properties:
- Fluorinated benzothiazoles, closely related to the query compound, have shown potent cytotoxic activity in vitro against certain human breast cell lines, indicating potential antitumor properties (Hutchinson et al., 2001).
Antioxidant and Anticancer Activity:
- Certain triazolo-thiadiazoles have demonstrated significant in vitro antioxidant properties and cytotoxic effects on hepatocellular carcinoma cell lines (Sunil et al., 2010).
Antifungal and Apoptotic Effects:
- A study synthesized triazole-oxadiazole compounds, showing potent antifungal activity against various Candida species, with some compounds also displaying apoptotic effects (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial Activity:
- Derivatives containing elements of the query compound structure have been tested for antimicrobial activity against bacteria, mold, and yeast, indicating potential for use in treating infections (Tien et al., 2016).
Preclinical Evaluation as Antitumor Agents:
- Novel benzothiazoles, structurally related to the compound , have undergone preclinical evaluation as antitumor agents, showing promising results in vitro and in vivo (Bradshaw et al., 2002).
Anticonvulsant Activity:
- Some derivatives have been studied for their anticonvulsant activity, revealing neuroprotective and membrane stabilizing effects (Bihdan, 2019).
Propiedades
IUPAC Name |
2-[[5-(3-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS2/c1-20-12(9-3-2-4-10(15)7-9)18-19-14(20)23-8-11(21)17-13-16-5-6-22-13/h2-7H,8H2,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRSQBNFXWWZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)


![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)
![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)


![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)
